molecular formula C15H10ClNO3 B3148195 (E)-3-(3-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one CAS No. 63831-41-4

(E)-3-(3-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B3148195
CAS No.: 63831-41-4
M. Wt: 287.7 g/mol
InChI Key: HNIRTLPJDDPNFR-RUDMXATFSA-N
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Description

(E)-3-(3-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is crucial for their chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale chalcone synthesis can be applied. This involves optimizing the reaction conditions to maximize yield and purity, using continuous flow reactors to enhance reaction efficiency, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, or reduce the α,β-unsaturated carbonyl system to a saturated system.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and chloro positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amino derivatives or saturated chalcones.

    Substitution: Substituted chalcones with various functional groups replacing the nitro or chloro groups.

Scientific Research Applications

    Chemistry: As a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its antibacterial and antifungal properties.

    Medicine: Potential use as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The biological activity of (E)-3-(3-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one is primarily attributed to its ability to interact with cellular proteins and enzymes. The α,β-unsaturated carbonyl system can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or disruption of protein function. This mechanism is particularly relevant in its antibacterial and anticancer activities, where it can inhibit key enzymes involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one
  • (E)-3-(3-chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one
  • (E)-3-(3-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Uniqueness

(E)-3-(3-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one is unique due to the specific positioning of the chloro and nitro groups, which influence its chemical reactivity and biological activity. The presence of the nitro group at the para position enhances its electron-withdrawing effects, making it more reactive in nucleophilic substitution reactions. Additionally, the chloro group at the meta position provides steric hindrance, affecting the compound’s overall reactivity and interaction with biological targets.

Properties

IUPAC Name

(E)-3-(3-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(8-6-12)17(19)20/h1-10H/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIRTLPJDDPNFR-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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